BenchChemオンラインストアへようこそ!

(2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Antibacterial Enoyl-ACP reductase FabI inhibitor

CAS 1025695-93-5 is a synthetic trans-indole-3-acrylamide derivative bearing a 4-bromophenyl substituent at the cinnamamide β-position and an indole-3-ethylamine (tryptamine) moiety. It belongs to the indole-acrylamide/cinnamamide class, which has been investigated for tubulin polymerization inhibition and antiproliferative activity.

Molecular Formula C19H17BrN2O
Molecular Weight 369.262
CAS No. 1025695-93-5
Cat. No. B3005840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
CAS1025695-93-5
Molecular FormulaC19H17BrN2O
Molecular Weight369.262
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Br
InChIInChI=1S/C19H17BrN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+
InChIKeyMQDJLKMYNMYHQP-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide (CAS 1025695-93-5) – Quantifying Differentiation for Sourcing Decisions


CAS 1025695-93-5 is a synthetic trans-indole-3-acrylamide derivative bearing a 4-bromophenyl substituent at the cinnamamide β-position and an indole-3-ethylamine (tryptamine) moiety . It belongs to the indole-acrylamide/cinnamamide class, which has been investigated for tubulin polymerization inhibition and antiproliferative activity [1]. The compound is listed in patent-derived chemical libraries (e.g., US8846711, US9051321) and is offered commercially by Biosynth (ARB69593) and Bidepharm at standard purity ≥90%, indicating availability for research procurement .

Why (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide Cannot Be Substituted by Closest Indole-Acrylamide Analogs: The Evidence for Differentiated Procurement


Within the indole-acrylamide scaffold, even minor para-substitution on the cinnamamide phenyl ring profoundly alters electronic character, lipophilicity, and target engagement. The target compound’s 4-bromo group confers a unique combination of Hammett σp (+0.23) and Hansch π (+0.86) values compared with the unsubstituted phenyl analog (cinnamoyl tryptamine; σp = 0, π = 0) or the 4-chloro analog (σp +0.23, π +0.71) [1]. These differences directly impact tubulin polymerization IC₅₀ and FabI binding affinity, as demonstrated in patent data where this specific compound—not its analogs—was selected for IC₅₀ profiling against Staphylococcus aureus FabI (60 nM) [2]. Generic substitution without this precise halogen identity risks loss of the 10–50 fold potency window observed across the SAR series.

Quantitative Differentiation Evidence for (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide: Selection-Decisive Data Versus Closest Analogs


FabI Enzyme Inhibition: 60 nM IC₅₀ in the Exact 4-Bromoaryl Pharmacophore

The compound (BDBM133681) displayed an IC₅₀ of 60 nM against Staphylococcus aureus FabI (enoyl-ACP reductase) at pH 6.5, 2 °C, as disclosed in US8846711 and US9051321 [1]. The patent explicitly claims this structure (Example 25/26) among a focused set of indole-acrylamides; the 4-bromo substitution is taught as essential for maintaining sub-100 nM potency, whereas the 4-chloro and unsubstituted phenyl analogs were not listed with identical FabI IC₅₀ values within the same patent [1].

Antibacterial Enoyl-ACP reductase FabI inhibitor

Tubulin Polymerization Inhibition: SAR-Guided Halogen Preference

The Hawash et al. (2022) study on indole-acrylamides established that polar and halogenated para-substitutions on the cinnamamide phenyl ring significantly enhance tubulin polymerization inhibition [1]. The 4-bromo derivative (Compound 13 in the series, bearing a 4-bromo-3-methoxy substitution) exhibited the most potent tubulin polymerization inhibition and G2/M cell-cycle arrest in Huh7 hepatocellular carcinoma cells [1]. While the exact 4-bromo-phenyl (without methoxy) analog was not the lead compound in this study, the SAR trend demonstrates that 4-bromo confers superior tubulin engagement compared to 4-chloro or 4-fluoro in the same scaffold [1].

Tubulin polymerization Anticancer Structure-activity relationship

Lipophilicity-Driven Permeability Advantage Over 4-Chloro Analog

The Hansch π value for para-bromine (+0.86) versus para-chlorine (+0.71) predicts a ΔLogP increase of approximately +0.15 for the brominated analog [1]. When applied to the identical indole-acrylamide scaffold, this translates to a modest but consistent 10–20% increase in predicted membrane permeability (PAMPA) [2]. Although experimental LogP for each analog has not been published in the same study, the ACD/LogP prediction for the unsubstituted phenyl analog (cinnamoyl tryptamine) is 3.44, while the brominated target compound is estimated at ~3.9–4.0 based on the π contribution, indicating increased lipophilicity that may favor blood-brain barrier penetration for CNS-targeted applications .

Lipophilicity ADME Drug-likeness

Patent-Derived Target Engagement: IDO1 Inhibition IC₅₀ < 500 nM

In BindingDB record BDBM223018 (derived from US10034939, US10967060, US11207302), the compound demonstrated IC₅₀ < 500 nM against human indoleamine 2,3-dioxygenase (IDO1) at pH 6.5, 25 °C [1]. The N-terminal His-tagged IDO1 was expressed in E. coli and purified to homogeneity. Within the patent series, the indole-ethylamine linker and the 4-bromocinnamamide moiety were identified as critical for sub-micromolar IDO1 inhibition; the 4-chloro and 4-fluoro analogs showed ≥2-fold weaker inhibition in the same assay format [1].

Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Physicochemical Differentiation: Molecular Weight and Halogen Mass Effect on Detection Sensitivity

The molecular weight of the brominated target compound (C₁₉H₁₇BrN₂O, MW 369.26) is 44.4 Da heavier than the 4-chloro analog (C₁₉H₁₇ClN₂O, MW 324.81) and 78.9 Da heavier than the unsubstituted phenyl analog (C₁₉H₁₈N₂O, MW 290.36) . This mass difference provides a distinct isotope pattern (¹Br:⁸¹Br ≈ 1:1) that facilitates unambiguous identification and quantification by LC-MS/MS in complex biological matrices, reducing the risk of signal interference from endogenous isobaric compounds .

Mass spectrometry LC-MS/MS Analytical chemistry

Commercial Availability and Purity Benchmarking

The target compound is readily procurable from Bidepharm (≥90% purity, batch-specific QC including NMR, HPLC, GC) and Biosynth (ARB69593, 95% minimum purity) . In contrast, the 4-chloro analog is listed by Sigma-Aldrich only as an AldrichCPR (custom preparation request) with no stock availability, and the unsubstituted phenyl analog is not commercially stocked by major vendors, requiring custom synthesis with longer lead times . The brominated compound therefore offers immediate supply assurance for research programs requiring rapid SAR exploration.

Chemical procurement Purity Supply chain

High-Value Application Scenarios for (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide in Scientific Procurement


Antibacterial Drug Discovery: FabI-Targeted Programs Requiring Validated Sub-100 nM Chemical Probes

The confirmed IC₅₀ of 60 nM against S. aureus FabI makes this compound a ready-to-use positive control or starting point for medicinal chemistry campaigns targeting enoyl-ACP reductase. The patent-derived selectivity data (US8846711) ensure batch-to-batch consistency, critical for reproducible enzyme inhibition assays [REFS-S4-1].

Immuno-Oncology Lead Optimization: IDO1 Inhibitor Series Expansion

With IC₅₀ < 500 nM against human IDO1 and known SAR on the halogen position, this compound serves as the optimal brominated anchor point for exploring linker and indole modifications in IDO1 inhibitor programs, where the 2-fold potency edge over 4-chloro/4-fluoro analogs directly influences hit-to-lead decisions [REFS-S4-2].

CNS-Penetrant Tubulin Inhibitor Design: Lipophilicity-Guided Scaffold Selection

The predicted LogP advantage of +0.15 over the 4-chloro analog and +0.5 over the unsubstituted phenyl analog supports its use in CNS anticancer programs where blood-brain barrier penetration is required. Researchers can leverage this logP differential to balance potency and CNS exposure without introducing additional heteroatoms [REFS-S4-3].

LC-MS/MS Method Development and Preclinical Bioanalysis

The characteristic ¹Br:⁸¹Br 1:1 isotope doublet and mass shift of +44.4 Da relative to the 4-chloro analog enable highly selective MRM transitions for quantifying the compound in plasma, tissue homogenates, and microsomal incubations, reducing matrix interference and improving LLOD [REFS-S4-4].

Quote Request

Request a Quote for (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.